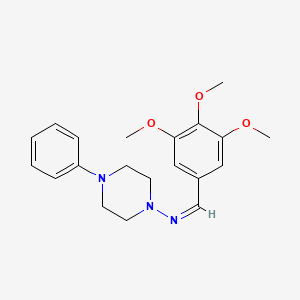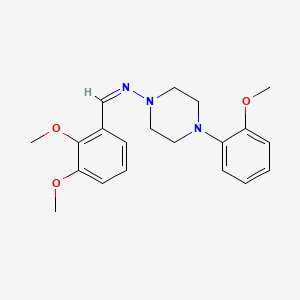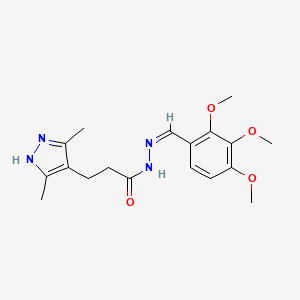![molecular formula C22H27NO3 B5912973 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, also known as DIC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and is known for its various biochemical and physiological effects.
科学的研究の応用
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent sensor for detecting nitric oxide, a signaling molecule involved in various physiological processes. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
作用機序
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one acts as a chelating agent, meaning it can form coordination complexes with metal ions. The fluorescent properties of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one arise from the interaction between the metal ion and the coumarin moiety of the molecule. The mechanism of action of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
実験室実験の利点と制限
One of the advantages of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in lab experiments is its high selectivity and sensitivity for metal ions and nitric oxide. It can be used in a variety of assays to detect these molecules in biological samples. However, one of the limitations of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to ensure the safety of the researchers and the accuracy of the results.
将来の方向性
There are several potential future directions for the use of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in scientific research. One area of interest is the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based fluorescent probes for imaging metal ions and nitric oxide in vivo. Another area of interest is the optimization of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer for photodynamic therapy, with the aim of improving its efficacy and reducing its toxicity. Additionally, the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based inhibitors of acetylcholinesterase and anti-inflammatory agents is an area of potential future research.
合成法
The synthesis of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with diisobutylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the resulting product is purified by column chromatography. The yield of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
特性
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-14(2)11-23(12-15(3)4)13-19-20(24)10-9-17-16-7-5-6-8-18(16)22(25)26-21(17)19/h5-10,14-15,24H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJVHHJDGRQYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912913.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912917.png)
![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)

![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)

![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)

![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)